molecular formula C24H22N4O B11033449 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11033449
M. Wt: 382.5 g/mol
InChI Key: IZZWTKFRUIFGKZ-UHFFFAOYSA-N
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Description

6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a naphthalene ring, a phenylpiperazine moiety, and a pyrimidinone core. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Phenylpiperazine Group: This step may involve nucleophilic substitution reactions where the phenylpiperazine is reacted with a suitable leaving group on the pyrimidinone core.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the pyrimidinone core, converting it to dihydropyrimidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(naphthalen-1-yl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(naphthalen-1-yl)-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(naphthalen-1-yl)-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 6-(naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific structural features, such as the combination of a naphthalene ring, a phenylpiperazine moiety, and a pyrimidinone core. These features may confer unique pharmacological properties and make it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

4-naphthalen-1-yl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H22N4O/c29-23-17-22(21-12-6-8-18-7-4-5-11-20(18)21)25-24(26-23)28-15-13-27(14-16-28)19-9-2-1-3-10-19/h1-12,17H,13-16H2,(H,25,26,29)

InChI Key

IZZWTKFRUIFGKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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